molecular formula C18H19NO5 B554297 N-(benzyloxycarbonyl)-O-benzyl-L-serine CAS No. 20806-43-3

N-(benzyloxycarbonyl)-O-benzyl-L-serine

Cat. No.: B554297
CAS No.: 20806-43-3
M. Wt: 329.3 g/mol
InChI Key: CYYRLHUAMWRBHC-UHFFFAOYSA-N
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Description

Significance in Amino Acid and Peptide Chemistry

The synthesis of peptides is a meticulous process involving the sequential coupling of amino acids through the formation of amide (peptide) bonds. wikipedia.org Amino acids, like L-serine, possess multiple reactive sites, including an amino group, a carboxyl group, and a side chain with a functional group (in serine's case, a hydroxyl group). Without proper protection, these sites can react indiscriminately, leading to a mixture of undesired products, including polymerization and side-chain modifications. biosynth.com

N-(Benzyloxycarbonyl)-O-benzyl-L-serine is significant because it provides a chemically stable yet selectively cleavable form of L-serine for use in both solution-phase and solid-phase peptide synthesis (SPPS). peptide.comchemicalbook.com Its use ensures that only the carboxyl group of the serine derivative is available to react with the amino group of the adjacent amino acid in the sequence, thereby directing the peptide bond formation as intended. nbinno.com The presence of the protected serine derivative is crucial for creating peptides with specific structures and functions, as the serine side chain can participate in hydrogen bonding, influencing the peptide's folding and interaction with biological targets. peptide.com

Role as a Protected L-Serine Derivative

The utility of this compound stems from its two distinct protecting groups, which mask the most reactive sites of the L-serine molecule aside from the carboxyl group needed for peptide bond formation. This dual-protection strategy is fundamental to its role in synthesis.

N-Benzyloxycarbonyl (Cbz or Z) Group : This group protects the α-amino function of L-serine. ontosight.ai Introduced in the early 20th century, the Cbz group was one of the first widely used N-terminal protecting groups in peptide synthesis. peptide.comnih.gov It prevents the amino group from reacting with activated carboxyl groups of other amino acids before the desired coupling reaction occurs. ontosight.ai

O-benzyl (Bzl) Group : This group protects the hydroxyl (-OH) group on the side chain of serine. The serine hydroxyl group is nucleophilic and can form esters or participate in other side reactions if left unprotected. peptide.com The benzyl (B1604629) ether linkage is relatively stable under the conditions used for peptide coupling and for the removal of certain other protecting groups, providing essential orthogonality. biosynth.compeptide.com

The combination of these two benzyl-based protecting groups makes this derivative particularly useful in specific synthetic strategies, such as the Boc/Bzl approach in solid-phase peptide synthesis. wikipedia.orgbiosynth.com In this scheme, the temporary N-terminal Boc group is removed with a mild acid, while the more stable Cbz and Bzl groups on the serine remain intact until the final cleavage step.

Table 1: Protecting Groups of this compound and Their Functions
Protecting GroupAbbreviationProtected Functional GroupPrimary Role in Synthesis
BenzyloxycarbonylCbz or Zα-Amino Group (-NH₂)Prevents unwanted peptide bond formation at the N-terminus. ontosight.ai
BenzylBzlSide Chain Hydroxyl Group (-OH)Prevents side reactions like esterification. peptide.com

Historical Context of Serine Protection Strategies

The history of peptide synthesis is intrinsically linked to the development of effective protecting groups. nih.gov The journey began with solution-phase techniques pioneered by chemists like Emil Fischer and Theodor Curtius. nih.gov A major breakthrough came with the introduction of the benzyloxycarbonyl (Cbz) group, which enabled the controlled, stepwise synthesis of longer peptides for the first time. nih.gov

Initially, peptide synthesis was performed entirely in solution, a labor-intensive process. wikipedia.org The advent of Solid-Phase Peptide Synthesis (SPPS) by Bruce Merrifield in the 1960s revolutionized the field, making peptide synthesis faster and more accessible. luxembourg-bio.comresearchgate.net This innovation spurred the development of comprehensive protecting group strategies.

Two primary strategies have dominated SPPS:

Boc/Bzl Strategy : This was the original approach developed by Merrifield. It uses the acid-labile tert-butyloxycarbonyl (Boc) group for temporary N-terminal protection and more acid-stable groups, like benzyl ethers for side-chain protection (e.g., O-benzyl for serine). wikipedia.org this compound fits within this chemical philosophy, where benzyl-based groups are removed simultaneously during the final, harsh acidolytic cleavage step (e.g., with hydrofluoric acid). peptide.compeptide.com

Fmoc/tBu Strategy : Developed later, this approach uses the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for N-terminal protection and acid-labile groups like tert-butyl (tBu) for side chains. ub.edu This strategy employs milder conditions for deprotection throughout the synthesis, offering an orthogonal approach where different types of protecting groups are removed by distinct chemical mechanisms. biosynth.comub.edu

The development of the O-benzyl protecting group for the serine hydroxyl group was a critical step, as unprotected serine can lead to side reactions and racemization during synthesis. peptide.comresearchgate.net The stability of the benzyl ether under various coupling and deprotection conditions made it a reliable choice, especially within the robust framework of Boc-based chemistry. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylmethoxy-2-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c20-17(21)16(13-23-11-14-7-3-1-4-8-14)19-18(22)24-12-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYRLHUAMWRBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20806-43-3
Record name N-(Benzyloxycarbonyl)-O-benzyl-L-serine
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Synthetic Methodologies for N Benzyloxycarbonyl O Benzyl L Serine and Its Precursors/derivatives

Conventional Synthetic Routes for N-(Benzyloxycarbonyl)-O-benzyl-L-serine

The preparation of this compound typically involves the sequential protection of the amino and hydroxyl groups of the L-serine backbone. The order and strategy of these protection steps define the synthetic route.

Direct protection strategies aim to install both the N-benzyloxycarbonyl (Cbz or Z) and the O-benzyl (Bzl) groups onto the L-serine molecule in a streamlined fashion. While a true one-pot reaction from unprotected L-serine is challenging due to the competing nucleophilicity of the amino and hydroxyl groups, sequential protection schemes are well-established. A common approach involves first protecting the more reactive amino group, followed by the protection of the hydroxyl group. For instance, L-serine can be reacted with benzyl (B1604629) chloroformate to yield N-Cbz-L-serine. Subsequent O-benzylation of the hydroxyl group under appropriate conditions, for example using benzyl bromide and a base, would afford the desired this compound.

Multi-step preparations provide a robust and controlled pathway to this compound, often involving the protection of one functional group, purification of the intermediate, and subsequent protection of the second group. One documented multi-step synthesis first prepares the O-benzyl-L-serine intermediate. This process begins with the protection of L-serine's amino group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate. rsc.org The resulting N-(tert-butoxycarbonyl)-L-serine is then O-benzylated using sodium hydride and benzyl bromide in an anhydrous solvent like DMF. rsc.org The final step to obtain the O-benzyl-L-serine precursor is the removal of the Boc protecting group with an acid such as trifluoroacetic acid (TFA). rsc.org This O-benzyl-L-serine can then be selectively N-protected using benzyl chloroformate to yield the final product, this compound. This route highlights the use of orthogonal protecting groups (acid-labile Boc vs. hydrogenolysis-labile Cbz and Bzl) to achieve the desired product.

Synthesis of N-Benzyloxycarbonyl-L-serine Beta-Lactone Intermediates

N-Benzyloxycarbonyl-L-serine β-lactone is a highly valuable and reactive intermediate synthesized from N-Cbz-L-serine. Its strained four-membered ring makes it susceptible to ring-opening by a wide range of nucleophiles, providing a powerful method for the synthesis of optically pure β-substituted α-amino acids. researchgate.netorgsyn.orgacs.org

The most common and efficient method for synthesizing N-protected α-amino β-lactones is the intramolecular Mitsunobu reaction. researchgate.net This reaction facilitates the cyclization of N-benzyloxycarbonyl-L-serine (Cbz-L-serine) to its corresponding β-lactone. researchgate.netresearchgate.net The process typically involves treating the Cbz-L-serine with a combination of triphenylphosphine (B44618) (TPP) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or dimethyl azodicarboxylate (DMAD), at low temperatures. researchgate.netcdnsciencepub.com The reaction mechanism involves the activation of the hydroxyl group by the TPP/DEAD reagent system, followed by an intramolecular SN2 cyclization by the carboxylate. researchgate.netorganic-chemistry.org Labeling studies have confirmed that this cyclization proceeds with complete inversion of the stereochemical configuration at the C-3 position of serine. researchgate.net

Table 1: Mitsunobu Cyclization of N-Cbz-L-serine

ReactantReagentsConditionsProductYieldReference
N-Cbz-L-serineTriphenylphosphine (TPP), Dimethyl azodicarboxylate (DMAD)Preformed complex, -78 °CN-Cbz-L-serine β-lactone60-72% researchgate.net, researchgate.net
N-Cbz-L-serine p-toluidideTriphenylphosphine (TPP), Diethyl azodicarboxylate (DEAD)Room Temperature1-p-tolyl-3-(benzyloxycarbonylamino)azetidin-2-oneHigh cdnsciencepub.com

The stereospecific synthesis of isotopically labeled serine derivatives has been instrumental in elucidating reaction mechanisms, such as the Mitsunobu cyclization. researchgate.netnih.gov For example, samples of N-Cbz-L-serine stereospecifically labeled with deuterium (B1214612) at the C-3 position have been prepared to study the lactonization process. researchgate.net One route to such a labeled compound begins with the hydrogenation of (Z)-2-acetamido-3-methoxyacrylic acid using deuterium gas. researchgate.net This is followed by a selective deacetylation of the 2S isomer using Acylase I, removal of the remaining protecting groups, and finally, N-acylation with benzyl chloroformate to yield the labeled N-Cbz-L-serine. researchgate.net When this labeled precursor was subjected to Mitsunobu conditions, the resulting β-lactone formation was shown to occur with inversion of configuration at C-3, providing definitive proof of the reaction's stereochemical pathway. researchgate.net

Preparation of Related Protected Serine Building Blocks

Table 2: Examples of Protected Serine Building Blocks

Compound Nameα-Amino ProtectionSide-Chain ProtectionKey ApplicationReference
Fmoc-Ser(tBu)-OHFmoctert-Butyl (tBu)Fmoc-based Solid-Phase Peptide Synthesis (SPPS) iris-biotech.de
Boc-Ser(Bzl)-OHBocBenzyl (Bzl)Boc-based Solid-Phase Peptide Synthesis (SPPS) peptide.com
Fmoc-Ams(Boc)-OHFmocAminooxy (Ams) protected with BocChemoselective ligation to form oxime linkages nih.gov
Fmoc-Ser(PO(OBzl)OH)-OHFmocMonobenzyl phosphonateSynthesis of phosphoserine-containing peptides sigmaaldrich.com
N-Cbz-L-serinalCbz(Acetonide of aldehyde)Synthesis of higher amino sugars and other complex molecules nih.gov, researchgate.net
Poc-Ser-ORVarious (e.g., Boc, Cbz)Propargyloxycarbonyl (Poc)Orthogonal protection in peptide synthesis ias.ac.in

Synthesis of N-Carboxyanhydrides (NCAs) from O-Benzyl-L-Serine

The conversion of amino acids into N-carboxyanhydrides (NCAs), also known as Leuchs' anhydrides, provides activated monomers for the synthesis of polypeptides. wikipedia.orgillinois.edu The synthesis of O-benzyl-L-serine NCA is a critical step for incorporating this protected residue into a growing peptide chain.

A prevalent method for this transformation involves the reaction of an unprotected amino acid with phosgene (B1210022) or its safer, solid alternatives like diphosgene (trichloromethyl chloroformate) or triphosgene (B27547) (bis(trichloromethyl) carbonate). wikipedia.orgacs.org The reaction is typically performed in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), to prevent premature hydrolysis of the highly reactive NCA ring. researchgate.netgoogle.com The process involves the formation of an intermediate chloroformyl derivative, which subsequently undergoes intramolecular cyclization to yield the NCA, releasing hydrogen chloride (HCl) as a byproduct. google.com

Research has focused on optimizing reaction conditions to maximize yield and purity. For instance, the polymerization of O-benzyl-L-serine NCA has been studied under varying temperatures and pressures to control the resulting polypeptide's molecular weight and minimize side reactions. researchgate.net The use of triphosgene in THF at elevated temperatures has been documented for the synthesis of various NCAs, including those derived from O-benzyl-L-serine. researchgate.net Furthermore, innovative methods, such as photo-on-demand phosgenation using chloroform (B151607) and light, are being explored as a safer way to generate the necessary reagents in situ. nih.gov Another green approach involves using carbon dioxide directly with a phosphonic anhydride (B1165640) to form the NCA, avoiding phosgene altogether. rsc.org

Parameter Condition Purpose/Observation Reference
Reagent TriphosgeneSafer, solid alternative to phosgene gas for NCA formation. acs.org
Solvent Anhydrous Tetrahydrofuran (THF)Prevents moisture-related decomposition of the NCA product. researchgate.netgoogle.com
Temperature 0 °C to Room TemperatureControlled temperature progression minimizes side reactions. researchgate.net
Purification RecrystallizationUsed to obtain high-purity NCA crystals from the crude product. nih.gov

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific chemical transformations, offering a powerful alternative to purely chemical methods. uu.nl This approach is particularly advantageous for reactions requiring high regio- and stereoselectivity under mild conditions, such as the protection of amino acids. nih.gov

For the synthesis of N-protected serine derivatives, enzymes like lipases and proteases are particularly relevant. Lipases, which are known for their role in esterification and transesterification, can catalyze the acylation of amino groups. nih.govnih.gov The catalytic mechanism typically involves a serine residue in the enzyme's active site. nih.gov While lipases have been investigated for mediating reactions with silyl (B83357) ether protecting groups, this activity was found to be non-specific and independent of the catalytic triad (B1167595). researchgate.net

A more targeted approach employs enzymes like penicillin G acylase (PGA). virginia.edu This enzyme can be used to introduce the phenylacetyl group for N-protection and can also catalyze its removal under mild conditions. nih.govtandfonline.com Studies have shown high yields (86-97%) for the N-protection of various amino acid esters using immobilized PGA in biphasic systems. tandfonline.comresearchgate.net Immobilizing the enzyme, for instance on agarose (B213101) gels, facilitates its recovery and reuse, which aligns with green chemistry principles. tandfonline.comresearchgate.net While much of the research on PGA focuses on the phenylacetyl group, penicillin acylases from certain organisms have also demonstrated the ability to remove the N-benzyloxycarbonyl (Cbz) group, suggesting their potential utility in the synthesis and modification of compounds like this compound. msu.ru

Enzyme Application Key Advantages Reference
Lipase Catalyzes esterification and acylation reactions.High selectivity, operates under mild conditions. nih.govnih.gov
Penicillin G Acylase (PGA) Introduction and removal of N-terminal protecting groups.High yields, enzyme can be immobilized for reuse. nih.govtandfonline.comresearchgate.net
Papain Polymerization of L-serine esters without side-chain protection.Proceeds in aqueous media, highly regio- and stereoselective. nih.gov

Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to reduce the environmental footprint of chemical manufacturing by minimizing waste, using less hazardous substances, and improving energy efficiency. biotage.com These principles are increasingly being applied to peptide synthesis, which traditionally generates significant waste. researchoutreach.orgrsc.org

Solvent Selection and Waste Minimization

A primary focus of green chemistry in peptide synthesis is the replacement of hazardous solvents. lu.se Solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM) are commonly used but are associated with toxicity concerns. researchoutreach.orglu.se Research is actively exploring greener alternatives that can still meet the demanding requirements of synthesis, such as dissolving reagents and swelling the solid-phase resins. lu.se

Viable greener solvents that have been investigated include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), N-butylpyrrolidinone (NBP), and propylene (B89431) carbonate. biotage.comrsc.orglu.se For example, propylene carbonate has been successfully used as a replacement for DMF and DCM in both solution- and solid-phase peptide synthesis. rsc.org Dipropyleneglycol dimethylether (DMM) is another promising green solvent that has shown good solubility for most protected amino acids and effectiveness in synthesis protocols. nih.gov The choice of solvent is critical, as it must support both the coupling and deprotection steps efficiently. biotage.com

Waste minimization is addressed by improving atom economy and enabling the recycling of solvents and catalysts. The large volumes of solvent waste generated during the wash steps of solid-phase peptide synthesis are a major environmental concern. researchoutreach.org Adopting greener solvents and optimizing washing procedures are key strategies for reducing this waste stream.

Catalytic Methods in Benzyloxycarbonyl and Benzyl Protection

The introduction of protecting groups is fundamental to peptide synthesis. The benzyloxycarbonyl (Cbz) group is used to protect amines, while the benzyl (Bn) group is commonly used for protecting hydroxyl groups, such as the one in serine. nih.gov

Traditional methods for introducing these groups often rely on stoichiometric reagents like benzyl chloroformate (for Cbz) and benzyl bromide (for Bn), which can generate significant waste. nih.govresearchgate.net Green chemistry encourages the development of catalytic methods that are more atom-economical and environmentally benign. For Cbz protection, various catalysts have been explored to facilitate the reaction under milder conditions, including heteropoly acids, Amberlyst-15, and β-cyclodextrin in aqueous media. researchgate.netresearchgate.net These catalytic approaches can offer high yields, simple procedures, and reduce the need for hazardous organic solvents. researchgate.netresearchgate.net

For the benzylation of hydroxyl groups, the classical Williamson ether synthesis often requires strong bases and can have variable efficiency. nih.gov Catalytic alternatives are being sought to improve this process. Similarly, the removal (deprotection) of Bn and Cbz groups, often done by catalytic hydrogenolysis with a Palladium-on-carbon (Pd/C) catalyst, is considered a green and sustainable method because the catalyst can be easily recovered and reused. nih.govmissouri.edu The efficiency of this deprotection can be further enhanced by using co-catalysts, such as niobic acid-on-carbon, which can shorten reaction times. nih.gov

Protective Group Chemistry and Orthogonality in Serine Derivatives

Overview of Benzyloxycarbonyl (Cbz) and Benzyl (B1604629) (Bzl) Protecting Groups

The Benzyloxycarbonyl (Cbz or Z) and Benzyl (Bzl or Bn) groups are foundational tools in the synthetic chemist's arsenal, particularly in the realm of peptide chemistry. organic-chemistry.org Their widespread use stems from their relative stability under a range of reaction conditions and the diverse methods available for their removal.

Introduction and Stability Considerations

The Benzyloxycarbonyl (Cbz) group, introduced by Bergmann and Zervas in 1932, was a landmark development that paved the way for modern peptide synthesis. It is an amine protecting group that forms a stable carbamate (B1207046) linkage. The introduction of the Cbz group is typically achieved by reacting the amino acid with benzyl chloroformate under alkaline conditions. One of the advantages of Cbz-protected amino acids is their tendency to crystallize, which facilitates purification. The Cbz group is notably stable to mildly acidic and basic conditions, making it compatible with a variety of synthetic transformations. researchgate.net

The Benzyl (Bzl) group is commonly used to protect hydroxyl and carboxyl groups as benzyl ethers and benzyl esters, respectively. organic-chemistry.org In the case of N-(Benzyloxycarbonyl)-O-benzyl-L-serine, the hydroxyl group of the serine side chain is protected as a benzyl ether. This protection is crucial to prevent unwanted side reactions of the hydroxyl group during peptide coupling steps. Benzyl ethers are generally stable to a wide range of reagents, including bases and nucleophiles. organic-chemistry.org

The stability profiles of these two groups are a key factor in their application. The Cbz group, while robust, can be susceptible to cleavage under harsh acidic conditions. total-synthesis.com Conversely, the benzyl ether linkage is generally more resistant to acidic cleavage. Both groups are, however, susceptible to removal by catalytic hydrogenolysis. researchgate.netorganic-chemistry.org

Orthogonal Protection Strategies in Multifunctional Molecules

An orthogonal protection strategy is one in which multiple protecting groups on a molecule can be removed selectively in any order without affecting the others. total-synthesis.com This is a critical concept in the synthesis of complex molecules with multiple reactive functional groups. total-synthesis.com

In the context of this compound, the Cbz and Bzl groups are not strictly orthogonal in all respects, as both can be removed by hydrogenolysis. researchgate.net However, they exhibit a degree of orthogonality with respect to acidic and other deprotection methods. For instance, the Cbz group can be cleaved under certain acidic conditions that would leave the benzyl ether intact. total-synthesis.com This differential stability allows for a degree of selective deprotection.

A truly orthogonal approach would involve protecting groups that are removed by entirely different mechanisms. For example, pairing an acid-labile group like tert-butoxycarbonyl (Boc) for the amine with a hydrogenolysis-labile group like benzyl for the side chain would represent a more classically orthogonal strategy. Nevertheless, the nuanced differences in the reactivity of the Cbz and Bzl groups can be exploited in carefully planned synthetic routes.

Cleavage Mechanisms of Cbz and Benzyl Protecting Groups

The removal, or deprotection, of the Cbz and Benzyl groups is a critical step in the synthetic sequence, unmasking the reactive functional groups for subsequent reactions. The two primary methods for cleaving these groups are hydrogenolysis and acidic hydrolysis.

Hydrogenolysis as a Deprotection Method

Hydrogenolysis is the most common and generally mildest method for the removal of both Cbz and Benzyl protecting groups. organic-chemistry.orgtotal-synthesis.com The reaction involves the cleavage of a chemical bond by the addition of hydrogen, typically in the presence of a metal catalyst.

The standard conditions for hydrogenolysis involve treating the protected compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. total-synthesis.comresearchgate.net The mechanism for the cleavage of a Cbz group involves the reduction of the benzylic carbon-oxygen bond, which releases toluene (B28343) and a carbamic acid intermediate. This carbamic acid is unstable and spontaneously decarboxylates to yield the free amine and carbon dioxide. total-synthesis.com Similarly, the hydrogenolysis of a benzyl ether cleaves the benzylic carbon-oxygen bond to regenerate the hydroxyl group and produce toluene. organic-chemistry.org

In the case of this compound, catalytic hydrogenolysis under standard conditions will typically cleave both the N-Cbz and the O-Bzl groups simultaneously, yielding free L-serine. researchgate.net This is often the desired outcome at the final stage of a synthesis when all protecting groups need to be removed.

Protecting Group Deprotection Method Catalyst Byproducts
Benzyloxycarbonyl (Cbz)HydrogenolysisPd/CToluene, CO₂
Benzyl (Bzl)HydrogenolysisPd/CToluene

Acidic Hydrolysis and Related Strategies

While hydrogenolysis is often preferred for its mildness, acidic conditions can also be employed to remove the Cbz group. total-synthesis.com Strong acids such as hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA) can cleave the Cbz group. total-synthesis.com The mechanism involves the protonation of the carbamate oxygen, followed by nucleophilic attack (e.g., by bromide) at the benzylic carbon in an SN2-type reaction, leading to the formation of a benzyl halide, carbon dioxide, and the protonated amine. total-synthesis.com

The benzyl ether protecting the serine side chain is generally more stable to acidic conditions than the Cbz group. iris-biotech.de This difference in lability is the basis for potential selective deprotection under acidic conditions, although careful control of the reaction conditions is necessary to avoid partial cleavage of the benzyl ether. Stronger acidic conditions, such as treatment with hydrogen fluoride (B91410) (HF), can cleave both the Cbz and benzyl groups. peptide.com

Protecting Group Acidic Reagent General Outcome
Benzyloxycarbonyl (Cbz)HBr in Acetic Acid, TFACleavage
Benzyl (Bzl)HBr in Acetic Acid, TFAGenerally Stable
Benzyloxycarbonyl (Cbz)Hydrogen Fluoride (HF)Cleavage
Benzyl (Bzl)Hydrogen Fluoride (HF)Cleavage

Selective Deprotection in Complex Syntheses

The ability to selectively remove one protecting group in the presence of another is a powerful tool in multistep synthesis. While the simultaneous removal of both the N-Cbz and O-Bzl groups in this compound is common, selective deprotection is achievable under specific conditions.

A notable strategy for the selective removal of the N-Cbz group in the presence of an O-benzyl ether involves modifying the conditions for catalytic hydrogenolysis. Research has shown that the addition of certain inhibitors, such as ammonia, pyridine, or ammonium (B1175870) acetate, to the reaction mixture can effectively suppress the hydrogenolysis of benzyl ethers. organic-chemistry.org Under these conditions, the N-Cbz group can be smoothly hydrogenated and cleaved, while the O-benzyl group on the serine side chain remains intact. organic-chemistry.org This method provides a practical and mild approach for selective N-deprotection, enabling further elaboration at the amino terminus while the side chain remains protected. organic-chemistry.org

Conversely, achieving selective cleavage of the O-benzyl ether while retaining the N-Cbz group is more challenging due to the similar reactivity of both groups towards hydrogenolysis. However, alternative deprotection methods for benzyl ethers, such as using specific Lewis acids, could potentially offer a route for selective O-debenzylation, although these methods are less common and require careful optimization to prevent cleavage of the N-Cbz group. organic-chemistry.org

The nuanced interplay of stability and reactivity between the Cbz and Bzl groups in this compound highlights the sophisticated strategies chemists employ to navigate the synthesis of complex biomolecules and other functionalized organic compounds.

Comparison with Alternative Serine Protecting Group Strategies

The dual protection of serine with Benzyloxycarbonyl (Cbz or Z) for the α-amino group and a benzyl (Bzl) ether for the hydroxyl side-chain, as seen in this compound, represents a classic strategy in peptide chemistry, particularly in solution-phase synthesis. peptide.com However, the evolution of peptide synthesis, especially the widespread adoption of Solid-Phase Peptide Synthesis (SPPS), has led to the development of alternative strategies centered around different protecting groups with distinct chemical labilities. peptide.comwikipedia.org These strategies are often designed to be "orthogonal," meaning that the protecting groups for the N-terminus and the side chains can be removed under completely different chemical conditions, allowing for selective deprotection at various stages of the synthesis. peptide.comiris-biotech.de A comparison with these alternative methods, primarily the tert-Butyloxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc) strategies, highlights the specific applications and limitations of the Cbz/Bzl approach.

The two dominant strategies in modern solid-phase peptide synthesis are based on the N-α-protection afforded by the Boc and Fmoc groups. americanpeptidesociety.orgluxembourg-bio.com These approaches differ fundamentally in the conditions required for the removal of this temporary N-terminal protecting group during the stepwise elongation of the peptide chain. wikipedia.org

The Boc strategy utilizes the acid-labile tert-Butyloxycarbonyl group for N-α-protection. peptide.comwikipedia.org The Boc group is typically removed using moderately strong acids, such as trifluoroacetic acid (TFA), often diluted in a solvent like dichloromethane (B109758) (DCM). peptide.comwikipedia.org In this scheme, the "permanent" side-chain protecting groups, including the O-benzyl group on serine, must be stable to these repetitive acid treatments. peptide.com These more robust side-chain groups are then typically removed in a final, single step using a very strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which also cleaves the completed peptide from the resin support. peptide.compeptide.com While historically significant and still used in certain applications, the Boc strategy's reliance on harsh, corrosive acids like HF has led to the wider adoption of the milder Fmoc strategy. americanpeptidesociety.orgiris-biotech.de

The Fmoc strategy is based on the base-labile 9-Fluorenylmethyloxycarbonyl protecting group. wikipedia.org This group is stable to acids but is rapidly cleaved by bases, most commonly a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgwikipedia.org This approach is truly orthogonal because the conditions for N-terminal deprotection (base) are completely different from the conditions used for final cleavage and side-chain deprotection (acid). peptide.comwikipedia.org In the Fmoc/tBu approach, side chains are protected with acid-labile groups, such as the tert-butyl (tBu) ether for the serine hydroxyl group. peptide.comiris-biotech.de At the end of the synthesis, a single treatment with an acid cocktail, typically containing TFA, removes the side-chain protecting groups and cleaves the peptide from the resin. wikipedia.orgiris-biotech.de The mild conditions of the Fmoc strategy have made it the preferred method for routine SPPS. americanpeptidesociety.orgnih.gov

Featuretert-Butyloxycarbonyl (Boc) StrategyFluorenylmethyloxycarbonyl (Fmoc) Strategy
N-α Protecting Group tert-Butyloxycarbonyl (Boc) wikipedia.org9-Fluorenylmethyloxycarbonyl (Fmoc) wikipedia.org
N-α Deprotection Moderate acid (e.g., TFA in DCM) peptide.comBase (e.g., 20% piperidine in DMF) wikipedia.org
Side-Chain Protection Stable to moderate acid, cleaved by strong acid (e.g., Benzyl ethers) peptide.comStable to base, cleaved by acid (e.g., tert-butyl ethers) peptide.com
Final Cleavage Strong acid (e.g., HF, TFMSA) peptide.comModerate acid (e.g., TFA) iris-biotech.de
Orthogonality Quasi-orthogonal (both groups are acid-labile but with different sensitivities) biosynth.comFully orthogonal (base-labile vs. acid-labile groups) peptide.com
Primary Application Solid-Phase Peptide Synthesis (SPPS), particularly for specific sequences or when avoiding basic conditions is necessary. americanpeptidesociety.orgDominant method for Solid-Phase Peptide Synthesis (SPPS). luxembourg-bio.com

In the context of the more prevalent Fmoc strategy, the benzyl ether is not a suitable side-chain protecting group because it is largely stable to the final TFA cleavage conditions. peptide.com Instead, the most common protecting group for the serine side-chain in Fmoc-SPPS is the tert-butyl (tBu) ether . peptide.comiris-biotech.de The tBu group is completely stable to the basic conditions used for Fmoc removal but is readily cleaved by the TFA cocktail used for final deprotection and cleavage from the resin. peptide.com This compatibility makes the Fmoc-Ser(tBu)-OH building block a standard reagent in modern peptide synthesis.

Another protecting group used for the serine side-chain is the trityl (Trt) group . peptide.com Like the tBu group, the Trt group is acid-labile and is employed within the Fmoc strategy. peptide.com The Trt group is even more sensitive to acid than the tBu group, which can be advantageous for cleaving peptides from highly acid-sensitive resins, allowing for the preparation of fully protected peptide fragments. peptide.com

Other, more specialized protecting groups exist for serine's side chain, often employed when specific on-resin modifications are required. For example, silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) can be used, which are removed by fluoride ions, offering another layer of orthogonality. google.com The propargyloxycarbonyl (Poc) group has also been explored as a side-chain protection, which is stable to both acidic and basic conditions used in peptide synthesis but can be removed under neutral conditions using specific reagents. core.ac.uk These variations allow for complex synthetic schemes, such as on-resin cyclization or site-specific labeling. iris-biotech.dersc.org

Side-Chain Protecting GroupChemical StructureCommon StrategyDeprotection ConditionsKey Features
Benzyl (Bzl) -CH₂-C₆H₅Boc/Bzl peptide.compeptide.comStrong acid (HF); Catalytic Hydrogenation peptide.comontosight.aiStable to TFA; classic protecting group for solution-phase and Boc-SPPS.
tert-Butyl (tBu) -C(CH₃)₃Fmoc/tBu peptide.comiris-biotech.deModerate acid (TFA) iris-biotech.deStandard for Fmoc-SPPS; stable to piperidine.
Trityl (Trt) -C(C₆H₅)₃Fmoc/tBu peptide.comMild acid (e.g., 1% TFA in DCM) biosynth.comHighly acid-labile; useful for preparing protected peptide fragments. peptide.com
tert-Butyldimethylsilyl (TBDMS) -Si(CH₃)₂(C(CH₃)₃)Orthogonal SchemesFluoride ions (e.g., TBAF) google.comOffers an additional level of orthogonality. google.com

Mechanistic Investigations and Reaction Pathways

Reaction Mechanisms in Serine Beta-Lactone Formation

The cyclization of N-protected serine derivatives to form β-lactones is a critical transformation, yielding strained, four-membered rings that are valuable intermediates for synthesizing β-substituted amino acids. researchgate.net The mechanism of this ring closure, particularly under Mitsunobu conditions, has been a subject of detailed investigation.

The formation of a β-lactone from a β-hydroxy acid like N-benzyloxycarbonyl-L-serine under Mitsunobu conditions (using reagents such as triphenylphosphine (B44618) and dimethyl azodicarboxylate) can theoretically proceed through two distinct pathways: activation of the hydroxyl group or activation of the carboxyl group. cdnsciencepub.com Isotopic labeling studies using deuterium (B1214612) and oxygen-18 have been instrumental in elucidating the predominant mechanism.

For the cyclization of N-benzyloxycarbonyl-L-serine, research demonstrates that the reaction proceeds via the activation of the hydroxyl group. cdnsciencepub.com In this pathway, the hydroxyl oxygen is converted into a good leaving group, which is then displaced by an intramolecular nucleophilic attack from the carboxylate. This finding is notable because analogous cyclizations of more sterically hindered β-hydroxy acids tend to occur through carboxy group activation. cdnsciencepub.com Labeling experiments have confirmed that during the lactonization of N-benzyloxycarbonyl-L-serine, the hydroxy oxygen is lost while the carboxy oxygens are retained in the final β-lactone product. cdnsciencepub.com

Table 1: Mechanistic Pathways in β-Lactone Formation from N-Benzyloxycarbonyl-L-serine

Activation Pathway Description Experimental Evidence Predominant for N-Cbz-L-serine
Hydroxy Group Activation The hydroxyl group is activated by the Mitsunobu reagents, followed by intramolecular SN2 attack by the carboxylate. Isotopic labeling shows loss of the hydroxyl oxygen atom. cdnsciencepub.com Yes cdnsciencepub.com

| Carboxy Group Activation | The carboxyl group is activated, followed by intramolecular attack by the hydroxyl group. | Isotopic labeling would show retention of the hydroxyl oxygen atom. | No (More common for hindered systems) cdnsciencepub.com |

The stereochemical consequence of the β-lactone formation is a direct result of the reaction mechanism. Because the cyclization under Mitsunobu conditions proceeds through an SN2-type displacement at the β-carbon (C-3), the reaction occurs with a complete inversion of the stereochemical configuration at this center. cdnsciencepub.com

Specifically, when starting with L-serine (which has an S configuration at the α-carbon), the cyclization of its N-protected form results in a β-lactone where the configuration at the β-carbon has been inverted. cdnsciencepub.com This stereospecificity is a key feature of the reaction, allowing for the synthesis of optically pure α-amino β-lactones, which are crucial for producing enantiomerically pure β-substituted alanines. researchgate.net The stereochemical integrity of the α-carbon is maintained throughout the process. researchgate.net

Ring-Opening Reactions of Serine-Derived Beta-Lactones

The high ring strain of β-lactones makes them susceptible to ring-opening by a wide array of nucleophiles. clockss.orgnih.gov The regioselectivity of this attack—whether it occurs at the carbonyl carbon (acyl-oxygen cleavage) or the β-carbon (alkyl-oxygen cleavage)—is highly dependent on the nature of the nucleophile and the reaction conditions. clockss.orgresearchgate.net

Nucleophilic attack on N-protected serine β-lactones can follow two primary pathways, yielding different classes of products.

Acyl-Oxygen Cleavage (Attack at Carbonyl): This pathway involves the nucleophile attacking the electrophilic carbonyl carbon (C-2). This is typical for "hard" nucleophiles, such as hydroxide (B78521) or methoxide (B1231860) ions. researchgate.netcdnsciencepub.com For example, reaction with trimethylsilylamines in halogenated solvents like chloroform (B151607) leads primarily to acyl-oxygen cleavage, generating amides of N-Cbz-L-serine. researchgate.net This pathway results in the formation of a serine derivative where the carboxyl group has been converted to an amide or ester, and the β-lactone ring is opened.

Alkyl-Oxygen Cleavage (Attack at β-Carbon): This SN2 reaction involves the nucleophile attacking the β-carbon (C-4), displacing the carboxylate group. This pathway is common for a variety of carbon, nitrogen, sulfur, and halogen nucleophiles and leads to the formation of N-protected β-substituted alanines. researchgate.netnih.gov For instance, organocuprates, amines, and lithium chloride can all open the lactone ring via this mechanism to introduce new substituents at the β-position with an inversion of configuration. researchgate.netacs.org The solvent can also play a crucial role; the reaction of N-Cbz-L-serine-β-lactone with trimethylsilylamines in acetonitrile (B52724) favors this alkyl-oxygen cleavage. clockss.orgresearchgate.net

A specific and important case of the ring-opening reaction is the regeneration of the starting amino acid. This is achieved through acyl-oxygen cleavage using a hydroxide nucleophile. Labeling experiments have demonstrated that hydrolysis of the β-lactone with aqueous sodium hydroxide proceeds through exclusive nucleophilic attack at the carbonyl carbon. cdnsciencepub.com This reaction cleaves the acyl-oxygen bond and regenerates N-benzyloxycarbonyl-L-serine, effectively reversing the lactonization process. cdnsciencepub.com In contrast, acidic hydrolysis primarily occurs via the attack of water at the β-carbon (C-3). cdnsciencepub.com

Table 2: Regioselectivity of Nucleophilic Ring-Opening of N-Cbz-L-Serine-β-Lactone

Nucleophile/Condition Predominant Site of Attack Reaction Pathway Product Type Reference(s)
Aqueous NaOH Carbonyl Carbon Acyl-Oxygen Cleavage N-Benzyloxycarbonyl-L-serine cdnsciencepub.com
Acidic Water (H₃O⁺) β-Carbon Alkyl-Oxygen Cleavage N-Benzyloxycarbonyl-L-serine cdnsciencepub.com
Organocuprates β-Carbon Alkyl-Oxygen Cleavage β-Substituted Alanine researchgate.net
Trimethylsilylamines (in CH₃CN) β-Carbon Alkyl-Oxygen Cleavage β-Amino-L-alanine derivative clockss.orgresearchgate.net

Polymerization Mechanisms of N-Carboxyanhydrides (NCAs) from O-Benzyl-L-Serine

N-Carboxyanhydrides (NCAs) are important monomers for the synthesis of high molecular weight polypeptides through ring-opening polymerization (ROP). The NCA derived from O-benzyl-L-serine (BLS) is used to introduce serine units into polypeptide chains. The polymerization of NCAs can proceed through several mechanisms, with the "normal amine mechanism" (NAM) being one of the most common for achieving controlled polymerization when initiated by primary amines. researchgate.netresearchgate.netrsc.org

In the NAM, the primary amine initiator attacks the C-5 carbonyl of the NCA monomer, leading to the ring opening and the formation of a carbamate (B1207046). This is followed by the elimination of carbon dioxide to generate a new terminal amine group, which can then attack the next NCA monomer, propagating the polymer chain. mdpi.com

Studies on the polymerization of various NCAs, including O-benzyl-L-serine (BLS), have shown that reaction conditions significantly impact the outcome. researchgate.netrsc.org BLS, along with NCAs of β-benzyl-L-aspartate (BLA) and O-benzyl-L-threonine (BLT), polymerizes considerably slower than other NCAs like those from γ-benzyl-L-glutamate (BLG). researchgate.netrsc.org Furthermore, the polymerization of BLS at room temperature (20°C) is associated with a significant number of side reactions. researchgate.netrsc.org To suppress these side reactions and achieve better control over the polymerization, conducting the reaction at a lower temperature, such as 0°C, is preferable. researchgate.netresearchgate.netrsc.org Unlike some other NCAs, applying a vacuum to remove CO₂ does not accelerate the polymerization rate of BLS. researchgate.netrsc.org

Table 3: Polymerization Characteristics of O-Benzyl-L-Serine NCA (BLS)

Characteristic Description Reference(s)
Primary Mechanism Normal Amine Mechanism (NAM) with primary amine initiators. researchgate.netresearchgate.netrsc.org
Relative Rate Polymerizes significantly slower compared to NCAs of BLG, ZLL, and Ala. researchgate.netrsc.org
Effect of Temperature Significant side reactions occur at 20°C; polymerization is better controlled at 0°C. researchgate.netresearchgate.netrsc.org

| Effect of Pressure | Lowering pressure to remove CO₂ does not accelerate the polymerization rate. | researchgate.netrsc.org |

Initiator Effects and Reaction Kinetics

The choice of initiator plays a pivotal role in the ring-opening polymerization of N-(Benzyloxycarbonyl)-O-benzyl-L-serine β-lactone, influencing both the reaction kinetics and the characteristics of the resulting polymer. Various classes of initiators have been explored for the ROP of β-lactones, including anionic, cationic, and coordination initiators.

While specific kinetic data for the polymerization of this compound β-lactone is not extensively documented in publicly available literature, general principles derived from studies of similar β-lactones, such as β-butyrolactone, can be applied. The polymerization is typically first-order with respect to the monomer concentration, indicating that the rate of polymerization is directly proportional to the concentration of the monomer. rsc.org

The nature of the initiator significantly affects the polymerization rate. For instance, in related lactone polymerizations, organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been shown to be effective. These catalysts can operate under mild conditions and provide good control over the polymerization.

Metal-based initiators, such as those containing zirconium, are also effective for the ROP of β-lactones. rsc.org These initiators often operate through a coordination-insertion mechanism, where the monomer coordinates to the metal center before the ring is opened by a nucleophilic attack from the growing polymer chain. The steric and electronic properties of the ligands attached to the metal center can be tuned to modulate the catalytic activity and stereoselectivity of the polymerization.

The table below summarizes the general effects of different initiator types on the kinetics of β-lactone ROP, which are expected to be analogous for this compound β-lactone.

Initiator TypeGeneral Effect on KineticsPlausible Mechanism
Anionic Initiators Fast polymerization rates.Nucleophilic attack on the β-carbon of the lactone.
Organocatalysts (e.g., DBU, TBD) Controlled polymerization under mild conditions.Activation of the monomer or the initiator.
Metal-Based Initiators (e.g., Zr-based) Can provide high control and stereoselectivity.Coordination-insertion mechanism.

Control of Molecular Weight and Polydispersity

A key objective in polymer synthesis is the ability to control the molecular weight and to achieve a narrow molecular weight distribution, quantified by the polydispersity index (PDI). For poly(this compound), achieving this control is essential for its potential applications.

In living or controlled polymerizations, the number-average molecular weight (Mn) of the polymer increases linearly with monomer conversion, and the PDI is typically low (close to 1.0). This level of control is often achieved by using appropriate initiators that promote initiation over termination and chain transfer reactions.

For the ROP of β-lactones, initiators that facilitate a living polymerization are highly sought after. For example, zirconium-based initiators have been shown to produce poly(β-butyrolactone) with narrow molecular weight distributions (PDI values between 1.03 and 1.07), indicating a well-controlled living polymerization. rsc.org It is anticipated that similar control could be achieved for the polymerization of this compound β-lactone.

One study on the synthesis of a diblock copolymer containing a poly(O-benzyl-L-serine) segment reported a PDI of 1.15 for the final polymer with a number-average molecular weight (Mn) of 4600 g/mol . nih.gov This relatively low PDI suggests that a good level of control over the polymerization was achieved.

The table below presents data for the molecular weight and PDI of poly(this compound) and analogous polymers prepared via ROP, illustrating the level of control that can be attained.

Polymer SystemInitiator/MethodMn ( g/mol )PDI (Đ)Reference
Diblock copolymer with poly(O-benzyl-L-serine)Polycondensation46001.15 nih.gov
Poly(β-butyrolactone)Zirconium-based initiatorup to 12,0001.03-1.07 rsc.org

Prevention of Side Reactions and Racemization

The polymerization of this compound β-lactone is susceptible to side reactions that can affect the structure and properties of the final polymer. Two significant challenges are the potential for side reactions involving the protected functional groups and the risk of racemization at the chiral center of the serine monomer.

The benzyloxycarbonyl (Cbz or Z) and benzyl (B1604629) (Bzl) protecting groups are generally stable under many polymerization conditions. However, harsh acidic or basic conditions can lead to their cleavage or other unwanted reactions. The choice of solvent can also influence the reaction pathway. For instance, in the reaction of N-Cbz-L-serine-β-lactone with trimethylsilylamines, the use of acetonitrile as a solvent leads to the desired alkyl-oxygen cleavage of the lactone ring, while halogenated solvents like chloroform can promote acyl-oxygen cleavage, resulting in different products.

Racemization, the loss of stereochemical integrity at the α-carbon of the serine monomer, is a critical issue as it can significantly impact the properties of the resulting polypeptide, such as its ability to form secondary structures. In peptide synthesis, racemization can occur under both acidic and basic conditions. For N-acyl amino acids, the use of certain coupling reagents and bases can increase the risk of racemization. In the context of polymerization, the initiator and reaction conditions must be carefully selected to minimize this side reaction. While specific studies on racemization during the ROP of this compound β-lactone are limited, the principles from peptide chemistry suggest that mildly basic or neutral initiators and low reaction temperatures are preferable to preserve the stereochemistry. The synthesis of N-protected α-amino β-lactones from N-(benzyloxycarbonyl)serine has been achieved without racemization using modified Mitsunobu conditions.

Strategies to minimize side reactions and racemization include:

Use of mild initiators: Organocatalysts and well-defined coordination initiators are often preferred over strong anionic or cationic initiators.

Optimization of reaction conditions: Lowering the reaction temperature can help to suppress side reactions and reduce the rate of racemization.

Appropriate solvent choice: As demonstrated in related reactions, the solvent can play a crucial role in directing the reaction pathway.

Control of reaction time: Prolonged reaction times, especially after full monomer conversion, can sometimes lead to side reactions like transesterification.

Computational Chemistry and Spectroscopic Analysis in Research

Quantum Chemical Calculations and Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is employed to determine various molecular properties of N-(Benzyloxycarbonyl)-O-benzyl-L-serine.

The initial step in computational analysis involves the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). This is typically performed using DFT methods, such as the B3LYP functional with a 6-311G(d,p) basis set. acs.org The process calculates the bond lengths, bond angles, and dihedral angles that define the three-dimensional arrangement of the atoms. For a molecule like this compound, with its multiple rotatable bonds, there are numerous possible conformers. Computational studies on similar serine derivatives have shown the importance of intramolecular hydrogen bonds in determining the relative stability of different conformations. nih.govchemicalbook.com The optimized geometry provides a static picture of the molecule's structure, which is fundamental for understanding its properties.

Table 1: Illustrative Optimized Geometrical Parameters for a Protected Serine Derivative (Note: The following data is illustrative for a protected serine derivative and not specific to this compound due to the absence of published dedicated research.)

ParameterBond/AngleValue
Bond Length C=O (carbonyl)~1.21 Å
C-N (amide)~1.34 Å
N-H (amide)~1.01 Å
Cα-Cβ~1.53 Å
Cβ-O (ether)~1.42 Å
Bond Angle Cα-N-C(O)~121°
N-Cα-C(OOH)~111°
Cα-Cβ-O~109°
Dihedral Angle φ (phi)Varies
ψ (psi)Varies
ω (omega)~180° (trans)

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the phenyl rings and the oxygen atoms of the carboxyl and carbonyl groups, while the LUMO would be distributed over the electrophilic centers.

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: The following data is illustrative and based on general principles for similar organic molecules.)

Molecular OrbitalEnergy (eV)
HOMO~ -6.5
LUMO~ -1.2
HOMO-LUMO Gap ~ 5.3

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, where different colors indicate different electrostatic potential values. Red regions signify areas of negative potential, which are susceptible to electrophilic attack, while blue regions indicate areas of positive potential, prone to nucleophilic attack. Green areas represent neutral potential. For this compound, the MEP map would show negative potential (red) around the oxygen atoms of the carbonyl and carboxyl groups, making them sites for electrophilic interaction. The hydrogen atom of the N-H group would exhibit a positive potential (blue), indicating its acidic character and potential for hydrogen bonding.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which corresponds well with the classical Lewis structure concept. It analyzes the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified as second-order perturbation energies. These interactions, such as hyperconjugation, are crucial for understanding the molecule's stability and reactivity.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for the experimental verification of a molecule's structure and the nature of its chemical bonds.

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific vibrational frequencies of the functional groups present in the molecule.

Table 3: Expected Characteristic Vibrational Frequencies for this compound (Note: These are expected ranges based on the functional groups present.)

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300 - 2500 (broad)
N-H (Amide)Stretching~3300
C-H (Aromatic)Stretching3100 - 3000
C-H (Aliphatic)Stretching3000 - 2850
C=O (Carboxylic Acid)Stretching~1710
C=O (Urethane)Stretching~1690
C=C (Aromatic)Stretching1600 - 1450
N-H (Amide)Bending~1550
C-O (Ether/Ester)Stretching1300 - 1000

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations, such as the C-C bonds of the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of this compound. By analyzing the chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms and the electronic environment of the nuclei can be determined.

While specific spectra for this compound are not widely published, data from closely related compounds such as N-Boc-O-benzyl-L-serine and O-benzyl-L-serine allow for an accurate prediction of the expected spectral data. chemicalbook.comchemicalbook.comchemicalbook.com The structure contains two benzyl (B1604629) groups and the serine backbone, each with characteristic signals.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the serine backbone, the benzylic protons of the two protecting groups, and the aromatic protons. The aromatic protons of both the benzyloxycarbonyl (Cbz) and the O-benzyl groups typically appear in the range of 7.2-7.5 ppm. chemicalbook.comchemicalbook.com The benzylic protons (CH₂) of the protecting groups would likely appear as singlets or multiplets around 4.5-5.1 ppm. rsc.org The α-proton of the serine residue is expected in the 4.4-4.5 ppm region, while the β-protons would be found further upfield, around 3.6-3.9 ppm. rsc.org

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbons of the carboxylic acid and the carbamate (B1207046) are the most deshielded, appearing in the range of 156-173 ppm. chemicalbook.comlibretexts.org The aromatic carbons of the two benzyl groups are expected between 128 and 138 ppm. chemicalbook.com The carbons of the benzylic CH₂ groups and the serine backbone (Cα and Cβ) would resonate in the 55-74 ppm region. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is inferred from structurally similar compounds.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic-H7.2 - 7.5128 - 138
Cbz CH₂-H~5.1~67
O-Benzyl CH₂-H~4.5~73
α-H~4.4 - 4.5~56
β-H~3.6 - 3.9~69
Carbonyl (C=O)-156 - 173

Electronic Spectroscopy (UV-Vis)

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule. For this compound, the primary chromophores responsible for UV absorption are the two benzyl groups. Amino acids with aromatic rings typically exhibit absorption in the 250 to 280 nm range. shimadzu.co.kr The presence of the benzyloxycarbonyl (Cbz) and O-benzyl groups, both containing phenyl rings, means the compound will absorb UV light in this region.

The use of UV-active protecting groups like Fmoc (fluorenylmethyloxycarbonyl) is a common strategy in peptide synthesis to allow for the monitoring of reactions by UV absorbance. thieme-connect.detec5usa.com Similarly, the Cbz group in this compound provides a means to detect and quantify the molecule using UV spectroscopy. The absorption is due to π → π* transitions within the aromatic rings of the benzyl groups. nih.gov

Molecular Dynamics (MD) Simulations

Solvation Effects and Conformational Analysis

MD simulations are a powerful tool for investigating how a solvent influences the structure and dynamics of a solute molecule. nepjol.info For a protected amino acid like this compound, simulations in an explicit solvent like water would reveal how water molecules arrange around the solute and form hydrogen bonds. nih.gov

The conformation of the molecule is significantly influenced by its environment. In a polar solvent, the molecule will adopt conformations that maximize favorable interactions, such as hydrogen bonding between the solvent and the molecule's polar groups (the carboxyl and carbonyl oxygens). rsc.org The bulky, nonpolar benzyl groups will also affect the molecule's preferred shape due to steric hindrance and hydrophobic effects. Conformational analysis through MD can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the transitions between them. rsc.org

Intermolecular Interactions

This compound can engage in several types of intermolecular interactions. These include hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The carboxyl group can act as a hydrogen bond donor and acceptor, while the carbonyl oxygen of the Cbz group is a hydrogen bond acceptor. libretexts.org

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies

The traditional batch synthesis of protected amino acids is increasingly being challenged by innovative methodologies that offer significant improvements in speed, purity, and scalability.

One of the most promising developments is the application of flow chemistry . chimia.ch Continuous-flow reactors, where reagents are pumped through a series of tubes and columns, are replacing conventional flasks. durham.ac.uk This technology allows for precise control over reaction parameters such as temperature and mixing, leading to highly efficient and reproducible syntheses. amidetech.com For peptide synthesis, which relies on sequential additions of protected amino acids, flow-based systems can dramatically reduce reaction times. For instance, a dipeptide synthesis that might take 24 hours in a batch process can be completed in as little as 3 to 4 hours using a flow reactor. durham.ac.uk This rapid cycling is made possible by features like in-line monitoring and the use of immobilized reagents and scavengers that streamline the entire process. chimia.chdurham.ac.uk

Alongside flow chemistry, there is a strong push towards "green" and one-pot synthesis strategies . nih.govnih.gov These methods aim to reduce waste, minimize the use of hazardous solvents, and improve atom economy. mdpi.com While much of the green synthesis research has focused on areas like nanoparticle production using plant extracts, the core principles are being applied to organic synthesis. nih.govnih.govmdpi.com This includes developing novel, one-pot procedures that combine multiple reaction steps without isolating intermediates, thereby saving time and resources. gla.ac.uk The future synthesis of N-(Benzyloxycarbonyl)-O-benzyl-L-serine and its derivatives will likely see greater adoption of these eco-friendly and efficient approaches.

Table 1: Comparison of Peptide Synthesis Methodologies This interactive table compares traditional batch synthesis with modern flow chemistry approaches for the production of peptides using protected amino acids.

Feature Traditional Batch Synthesis Continuous Flow Synthesis
Reaction Time Slow (e.g., ~24 hours for a dipeptide) durham.ac.uk Fast (e.g., 3-7 hours for di/tripeptides) durham.ac.uk
Process Control Limited control over mixing and temperature gradients Precise control over reaction parameters amidetech.com
Scalability Challenging due to volume limitations More readily scalable durham.ac.uk
Purity Prone to side reactions and by-product accumulation chimia.ch High purity due to efficient removal of excess reagents durham.ac.uk
Reagent Usage Often requires large excesses of reagents Requires fewer equivalents of reagents (e.g., 1.5 eq) chimia.ch
Automation Standard for solid-phase, but less flexible durham.ac.uk Highly automatable with in-line analytics chimia.chamidetech.com

Advanced Applications in Complex Molecule Synthesis

This compound remains a crucial building block for constructing highly complex molecules, particularly in the field of glycobiology . The synthesis of glycopeptides—peptides decorated with sugar chains—is a formidable challenge due to the intricate structures of both the peptide backbone and the glycan moieties. nih.gov

Protected serine derivatives are essential for introducing O-linked glycans into a peptide sequence using Solid-Phase Peptide Synthesis (SPPS). nih.gov In this "building block" approach, a glycosylated serine, appropriately protected, is synthesized first and then incorporated into the growing peptide chain. nih.govresearchgate.net For example, the synthesis of glycopeptides containing the sialyl-LewisX (sLeX) tetrasaccharide, which is critical for cell recognition processes, relies on such strategies. nih.gov The benzyl (B1604629) group on the serine hydroxyl and the benzyloxycarbonyl group on the amine provide robust protection that is stable throughout the many steps of peptide elongation. csic.es Researchers are continually refining these methods to tackle even more complex glycopeptides, such as those found on mucin proteins, which play roles in everything from immune response to cell signaling. researchgate.net

Integration with Biocatalysis and Enzymatic Approaches

The integration of enzymes into synthetic pathways represents a significant leap towards greener and more selective chemistry. acs.org Biocatalysts operate under mild conditions (neutral pH, room temperature) and exhibit remarkable specificity, often eliminating the need for extensive protecting group manipulations. google.com

Lipases , a class of enzymes that includes a catalytic serine residue in their active site, are particularly relevant. nih.gov They are being explored for the regioselective acylation and deacylation of molecules with multiple hydroxyl or amino groups. nih.gov This enzymatic approach can be used to synthesize specific esters or amides with high efficiency and selectivity, avoiding the byproducts common in traditional chemical methods. nih.govmdpi.commdpi.com

Furthermore, enzymes are being engineered for novel applications. For instance, directed evolution has been used to adapt the enzyme tryptophan synthase (TrpB) to catalyze the synthesis of various β-N-substituted-α-amino acids starting from L-serine. nih.gov In another innovative approach, researchers have discovered and utilized enzymes that can specifically cleave the benzyloxycarbonyl (Cbz) protecting group under gentle, aqueous conditions, providing a valuable alternative to harsh chemical deprotection methods like hydrogenolysis. google.com These chemoenzymatic strategies, which combine the best of chemical and biological catalysis, are poised to revolutionize the synthesis and manipulation of complex molecules like protected serine derivatives. elsevierpure.com

Innovations in Protecting Group Strategies

The benzyloxycarbonyl (Cbz) and benzyl (Bzl) groups are classic protecting groups, but their removal often requires harsh conditions, such as catalytic hydrogenation or the use of strong acids. organic-chemistry.org A major direction in modern organic synthesis is the development of milder and more orthogonal deprotection strategies that are compatible with sensitive functional groups elsewhere in the molecule. organic-chemistry.orgorganic-chemistry.org

Recent innovations include the development of new reagents and conditions for cleaving benzyl ethers. For example, methods using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation allow for the deprotection of benzyl groups without affecting other reducible functionalities. organic-chemistry.org Similarly, new catalytic systems are being designed to improve the efficiency and selectivity of deprotection reactions. organic-chemistry.org

The ultimate goal is to create a toolbox of protecting groups that can be removed under highly specific and non-overlapping conditions. This "orthogonality" is critical in the synthesis of complex molecules where multiple protecting groups must be removed in a specific sequence. peptide.com The development of enzymatically-labile protecting groups is a key part of this future, offering the potential for deprotection under the mildest conditions possible. google.com

Table 2: Overview of Serine Protecting Group Strategies This interactive table summarizes common protecting groups for the amine and hydroxyl functionalities of serine, along with their typical deprotection conditions.

Functional Group Protecting Group Abbreviation Typical Deprotection Conditions Key Features
Amine (N-terminus) Benzyloxycarbonyl Cbz, Z H₂/Pd; Strong Acid (HBr/AcOH) organic-chemistry.org Classic group, stable to many conditions.
tert-Butoxycarbonyl Boc Moderate Acid (TFA) peptide.com Widely used in SPPS; orthogonal to Fmoc.
9-Fluorenylmethoxycarbonyl Fmoc Base (Piperidine) peptide.com Core of modern SPPS; orthogonal to Boc/tBu.
Hydroxyl (Side Chain) Benzyl Bzl H₂/Pd; Strong Acid peptide.com Robust protection, often removed with Cbz.
tert-Butyl tBu Strong Acid (TFA) peptide.com Used in Fmoc/tBu strategy; cleaved with resin.

Computational Design and Prediction of Serine Derivatives

The advent of powerful computational tools is revolutionizing how chemists approach synthesis and catalysis. In the context of serine derivatives, computational methods are being used to design novel enzymes and predict the properties and reactivity of new molecules.

Researchers are now able to design enzymes from scratch. Using generative modeling platforms like RFdiffusion , scientists can create entirely new protein backbones designed to house a specific active site. chimia.chacs.org For serine hydrolases, this means computationally designing a protein that can position the catalytic triad (B1167595) (serine, histidine, aspartate) with sub-angstrom precision to perform a desired reaction. nih.govthieme-connect.de

Furthermore, tools like PLACER and ChemNet can model the entire catalytic cycle of an enzyme, predicting the stability of reaction intermediates and transition states. acs.orgchemistryviews.org This allows for the in silico screening of thousands of potential enzyme designs, identifying the most promising candidates for laboratory synthesis and testing. nih.gov This approach has already yielded de novo designed serine hydrolases with catalytic efficiencies approaching those of natural enzymes. thieme-connect.de This predictive power can be extended to serine derivatives themselves, helping to design novel building blocks with tailored electronic and steric properties for specific applications in catalysis or materials science.

Q & A

What is the role of the benzyloxycarbonyl (Cbz) and benzyl (Bzl) groups in protecting L-serine during peptide synthesis?

The Cbz group protects the α-amino group of L-serine, while the Bzl group protects the hydroxyl side chain. These protections prevent unwanted side reactions (e.g., nucleophilic attacks, oxidation) during peptide bond formation. The Cbz group is typically cleaved via catalytic hydrogenation or acidic conditions (e.g., HBr/AcOH), whereas the Bzl ether requires stronger acids (e.g., HF or TFMSA in solid-phase synthesis) or hydrogenolysis. This dual protection ensures selective reactivity during stepwise peptide assembly .

How do deprotection conditions impact the stability of N-(Benzyloxycarbonyl)-O-benzyl-L-serine in solid-phase vs. solution-phase synthesis?

  • Solid-phase synthesis : Cleavage from the resin and deprotection often occur simultaneously. For example, HF or TFMSA cleaves the peptide from the resin while removing the Bzl group, but may require scavengers to minimize side reactions (e.g., tert-butyl cation scavengers) .
  • Solution-phase synthesis : Hydrogenolysis (H₂/Pd-C) selectively removes the Bzl group under neutral conditions, preserving acid-sensitive residues. However, incomplete deprotection can occur if steric hindrance limits catalyst access. Comparative studies suggest TFMSA achieves >90% Bzl removal in solid-phase, while hydrogenolysis in solution-phase may require extended reaction times (~24 hrs) .

What analytical methods are recommended for characterizing this compound and its intermediates?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm protection group integrity. Key signals include:
    • Cbz group: Aromatic protons (δ 7.2–7.4 ppm), carbonyl (δ 155–160 ppm).
    • Bzl group: Methylene protons (δ 4.4–4.6 ppm), aromatic carbons (δ 127–138 ppm).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ for C₁₈H₁₉NO₅: calc. 337.13, obs. 337.12) .
  • HPLC : Reverse-phase HPLC monitors purity, with retention times varying by solvent system (e.g., 60% acetonitrile/0.1% TFA) .

How can researchers optimize the synthesis yield of this compound?

  • Stepwise protection : Protect the hydroxyl group first (BzlCl, base) to avoid side reactions at the amino group.
  • Reaction stoichiometry : Use a 1.2:1 molar ratio of benzyl chloroformate (Cbz-Cl) to L-serine to ensure complete α-amino protection.
  • Purification : Recrystallization from ethyl acetate/hexanes (3:1) yields >95% purity. For scale-up, flash chromatography (silica gel, CH₂Cl₂/MeOH 9:1) is effective .

Are there conflicting reports on the stability of the benzyl ether group under acidic conditions?

Yes. While the Bzl group is generally stable under mild acids (e.g., TFA), prolonged exposure to strong acids (e.g., HCl/dioxane) can lead to partial cleavage. For example, notes Bzl stability during standard Boc deprotection (TFA), but highlights that 12M HCl at 60°C causes ~20% deprotection over 6 hours. Researchers should validate conditions for specific applications .

What side reactions are associated with this compound during peptide elongation?

  • Racemization : Occurs during activation of the carboxyl group (e.g., DCC/HOBt). Using low temperatures (0–4°C) and additives (e.g., OxymaPure®) reduces racemization to <2% .
  • Incomplete coupling : Steric hindrance from the Bzl group may require longer coupling times (2–4 hrs) or excess reagents (3 eq. HBTU, 6 eq. DIPEA) .

How does the choice of solvent influence the reactivity of this compound in coupling reactions?

Polar aprotic solvents (DMF, DMSO) enhance solubility and activation efficiency. However, DMF can cause epimerization at high temperatures. Dichloromethane (DCM) minimizes side reactions but may require sonication to dissolve protected serine derivatives .

What are the safety considerations for handling this compound?

  • Toxicity : Limited data, but related Cbz-protected amino acids show low acute toxicity (LD₅₀ >2000 mg/kg in rats).
  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation of fine powders. Store at 2–8°C under argon to prevent hydrolysis .

How does the presence of the Bzl group affect the conformational flexibility of serine in peptide chains?

The Bzl group introduces steric bulk, restricting side-chain rotation. This can stabilize β-turn structures in peptides, as observed in CD spectra (negative Cotton effect at 220 nm) .

What alternative protecting groups are available for serine hydroxyl, and how do they compare to Bzl?

  • Trityl (Trt) : Acid-labile (1% TFA), but less stable during prolonged synthesis.
  • Acetyl (Ac) : Base-labile (NH₃/MeOH), but prone to migration.
  • Comparison : Bzl offers superior stability in Fmoc-based SPPS but requires harsher deprotection than Trt .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.